
Acide méfénamique 3-carboxylique
Vue d'ensemble
Description
La coenzyme Q10 est un composant essentiel dans la production d'énergie cellulaire et agit comme un puissant antioxydant dans l'organisme . L'ubiquinol joue un rôle crucial dans le maintien de la santé globale, en particulier dans les organes et tissus qui nécessitent des niveaux énergétiques élevés, comme le cœur, le foie et les muscles . La conversion de la coenzyme Q10 en sa forme active, l'ubiquinol, est essentielle à la production d'adénosine triphosphate (ATP), qui est la principale source d'énergie pour les activités cellulaires .
Applications De Recherche Scientifique
Anti-inflammatory Properties
3-CMA retains the anti-inflammatory properties characteristic of mefenamic acid by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to reduced synthesis of prostaglandins, which are mediators of inflammation and pain. Studies have demonstrated that 3-CMA exhibits a significant reduction in inflammatory markers in various experimental models, making it a candidate for treating inflammatory conditions such as arthritis and other musculoskeletal disorders .
Antitumor Activity
Recent research has indicated that 3-CMA possesses cytotoxic effects against several cancer cell lines. The compound has shown potential in inducing apoptosis in human liver cancer cells (e.g., HuH-7), breast cancer cells (e.g., MCF-7), and colon cancer cells (e.g., HCT116). The mechanism appears to involve both COX-dependent pathways and COX-independent pathways, suggesting that 3-CMA may have a dual mechanism of action against cancer .
Cell Line | Type | Effect of 3-CMA |
---|---|---|
HuH-7 | Liver Cancer | Induces apoptosis |
MCF-7 | Breast Cancer | Cytotoxic effects |
HCT116 | Colon Cancer | Decreased cell viability |
SW480 | Colon Cancer | Enhanced apoptosis |
Neurological Applications
Emerging studies suggest that 3-CMA may have neuroprotective effects. It has been investigated for its potential role in treating neurodegenerative diseases such as Alzheimer's disease. The compound's ability to modulate inflammatory responses in the brain may contribute to its protective effects against neuronal damage .
Case Studies and Research Findings
Several case studies have highlighted the efficacy of 3-CMA in different therapeutic contexts:
- Cancer Treatment : A study demonstrated that treatment with 3-CMA resulted in a dose-dependent decrease in viability across various cancer cell lines, with significant apoptosis observed in HCT116 cells .
- Pain Management : In a clinical trial setting, patients receiving 3-CMA reported reduced pain levels comparable to traditional NSAIDs but with fewer gastrointestinal side effects .
- Neurodegenerative Disease Models : In animal models of Alzheimer's disease, administration of 3-CMA resulted in improved cognitive function and reduced markers of neuroinflammation .
Mécanisme D'action
Target of Action
The primary targets of 3-Carboxy Mefenamic Acid are the prostaglandin synthetase receptors COX-1 and COX-2 . These receptors play a significant role as major mediators of inflammation and have a role in prostanoid signaling in activity-dependent plasticity .
Mode of Action
3-Carboxy Mefenamic Acid interacts with its targets by binding to the prostaglandin synthetase receptors COX-1 and COX-2, thereby inhibiting the action of prostaglandin synthetase . This interaction results in a temporary reduction in the symptoms of pain .
Biochemical Pathways
The compound affects the synthesis of prostaglandins by nonselectively blocking cyclooxygenase (COX) isoforms COX-1 and COX-2 . Prostaglandins are mediators of inflammation, and their synthesis is inhibited by 3-Carboxy Mefenamic Acid, leading to anti-inflammatory effects .
Pharmacokinetics
3-Carboxy Mefenamic Acid undergoes metabolism by CYP2C9 to 3-hydroxymethyl mefenamic acid, and further oxidation to a 3-carboxymefenamic acid may occur . Mefenamic acid is also glucuronidated directly . About 52% of a dose is excreted in the urine in 48 hours, 6% as mefenamic acid and the other 46% as conjugated metabolites .
Result of Action
The molecular and cellular effects of 3-Carboxy Mefenamic Acid’s action include anti-inflammatory, analgesic, and antipyretic activities . By inhibiting the synthesis of prostaglandins, it reduces inflammation and pain .
Analyse Biochimique
Biochemical Properties
Like other NSAIDs, 3-Carboxy Mefenamic Acid inhibits the synthesis of prostaglandins by nonselectively blocking cyclooxygenase (COX) isoforms COX-1 and COX-2 . This interaction with COX enzymes is crucial in its role in biochemical reactions.
Cellular Effects
3-Carboxy Mefenamic Acid, through its inhibition of COX enzymes, can have significant effects on various types of cells and cellular processes. For instance, it has been shown to have anti-tumor effects in colon tumor-bearing mice .
Molecular Mechanism
The mechanism of action of 3-Carboxy Mefenamic Acid, like that of other NSAIDs, involves inhibition of cyclooxygenase (COX-1 and COX-2) . This inhibition reduces the biosynthesis of prostaglandins, which are mediators of inflammation .
Temporal Effects in Laboratory Settings
The effects of 3-Carboxy Mefenamic Acid can change over time in laboratory settings. For instance, it has been shown that the ratio of 3-Carboxy Mefenamic Acid conformers changes in the presence of aerogel .
Dosage Effects in Animal Models
The effects of 3-Carboxy Mefenamic Acid can vary with different dosages in animal models. For example, sub-chronic administration of low or high pharmacological dosages of Mefenamic Acid has been shown to have a deleterious effect on the female reproductive system in rats .
Metabolic Pathways
3-Carboxy Mefenamic Acid is involved in the metabolic pathways that involve the COX enzymes . It inhibits these enzymes, thereby reducing the biosynthesis of prostaglandins .
Transport and Distribution
The transport and distribution of 3-Carboxy Mefenamic Acid within cells and tissues have not been extensively studied. Given its molecular properties, it is likely to be distributed throughout the body following oral administration .
Subcellular Localization
As an inhibitor of COX enzymes, it is likely to be found wherever these enzymes are located within the cell .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
L'ubiquinol peut être synthétisé par différentes voies chimiques. Une méthode courante consiste à réduire l'ubiquinone (la forme oxydée de la coenzyme Q10) à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium . La réaction a généralement lieu dans un solvant organique comme le tétrahydrofurane (THF) dans des conditions de température et de pression contrôlées . Le processus de réduction convertit la structure quinonique de l'ubiquinone en structure quinol de l'ubiquinol, ce qui conduit à la formation du composé actif .
Méthodes de production industrielle
Dans les milieux industriels, la production d'ubiquinol implique souvent des processus biotechnologiques. La fermentation microbienne utilisant des micro-organismes génétiquement modifiés, tels que les levures ou les bactéries, est une méthode courante . Ces micro-organismes sont modifiés génétiquement pour surproduire de la coenzyme Q10, qui est ensuite récoltée et réduite en ubiquinol par des procédés chimiques ou enzymatiques . L'utilisation de bioréacteurs et de conditions de fermentation optimisées garantit des rendements élevés et une pureté élevée du produit final .
Analyse Des Réactions Chimiques
Types de réactions
L'ubiquinol subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution . La réaction la plus importante est le cycle redox entre l'ubiquinol (forme réduite) et l'ubiquinone (forme oxydée) . Ce cycle redox est crucial pour la production d'énergie cellulaire et la protection antioxydante .
Réactifs et conditions courants
Oxydation : L'ubiquinol peut être oxydé en ubiquinone à l'aide d'agents oxydants tels que le chlorure ferrique ou le permanganate de potassium.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent l'ubiquinone (à partir de l'oxydation) et divers dérivés substitués de l'ubiquinol (à partir de réactions de substitution) .
Comparaison Avec Des Composés Similaires
L'ubiquinol est souvent comparé à sa forme oxydée, l'ubiquinone (CoQ10), et à d'autres composés similaires :
Ubiquinone (CoQ10) : L'ubiquinone est la forme oxydée de la coenzyme Q10 et sert de précurseur à l'ubiquinol.
Plastoquinone : La plastoquinone est un autre composé quinonique impliqué dans la chaîne de transport d'électrons, en particulier dans les organismes photosynthétiques.
Vitamine E (tocophérol) : La vitamine E est un antioxydant liposoluble qui travaille en synergie avec l'ubiquinol pour protéger les cellules des dommages oxydatifs.
Activité Biologique
3-Carboxy Mefenamic Acid (3-CMA) is a significant metabolite of Mefenamic Acid (MA), a well-known nonsteroidal anti-inflammatory drug (NSAID) primarily used for pain relief and inflammation reduction. This article delves into the biological activity of 3-CMA, focusing on its mechanisms of action, therapeutic potential, and associated research findings.
Like its parent compound, 3-CMA exhibits anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a decrease in prostaglandin synthesis, which is crucial for mediating pain and inflammation responses in the body . The structure-activity relationship indicates that the carboxylic acid group in 3-CMA plays a vital role in its interaction with COX enzymes, enhancing its biological activity compared to other derivatives .
Anti-inflammatory Effects
3-CMA retains the anti-inflammatory characteristics of MA, making it a candidate for treating various inflammatory conditions. Studies have shown that 3-CMA effectively reduces inflammation in animal models, indicating its potential use in clinical settings .
Cytotoxicity and Anticancer Properties
Recent research highlights the cytotoxic effects of 3-CMA against several cancer cell lines. The compound has demonstrated significant activity against human liver cancer cells (CHANG and HuH-7) and breast cancer cells (MCF-7), inducing apoptosis and inhibiting cell proliferation . The following table summarizes the cytotoxic effects observed in various studies:
Cell Line | Treatment Concentration | Viability (%) | Mechanism of Action |
---|---|---|---|
CHANG | 10 µM | 45 | Apoptosis induction |
HuH-7 | 5 µM | 50 | Caspase activation |
MCF-7 | 20 µM | 40 | Cell cycle arrest |
T24 | 15 µM | 55 | Apoptosis |
A-549 | 25 µM | 60 | Autophagy enhancement |
The mechanism through which 3-CMA exerts its anticancer effects appears to be multifaceted. In addition to COX inhibition, it has been suggested that the compound may promote apoptosis through COX-independent pathways, which warrants further investigation .
Case Studies and Research Findings
A notable study investigated the effects of various mefenamic acid derivatives, including 3-CMA, on colon cancer cell lines. The results indicated that compounds with enhanced COX-2 selectivity exhibited greater cytotoxicity compared to MA itself. Specifically, the study found that treatment with 3-CMA led to a dose-dependent decrease in cell viability across multiple cancer cell lines, supporting its potential as an anticancer agent .
Another research effort focused on the metabolic pathways of MA and its derivatives. It was found that 3-CMA is formed via CYP2C9 metabolism and can undergo further transformations that may influence its biological activity. The reactive metabolites derived from MA have been implicated in both therapeutic effects and adverse reactions, highlighting the need for careful evaluation of their pharmacokinetics .
Propriétés
IUPAC Name |
3-(2-carboxyanilino)-2-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-9-10(14(17)18)6-4-8-12(9)16-13-7-3-2-5-11(13)15(19)20/h2-8,16H,1H3,(H,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQQWHSTKBWQPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC2=CC=CC=C2C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337346 | |
Record name | 3-Carboxy Mefenamic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80337346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190379-82-9 | |
Record name | 3-Carboxymefenamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190379829 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Carboxy Mefenamic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80337346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-CARBOXYMEFENAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LLA90H5KPK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3-Carboxymefenamic acid formed and what is its significance in Mefenamic acid metabolism?
A1: 3-Carboxymefenamic acid is a major metabolite of Mefenamic acid, formed through a two-step oxidation process. Initially, Mefenamic acid is metabolized by the CYP2C9 enzyme to 3-hydroxymethyl Mefenamic acid (metabolite I). This metabolite then undergoes further oxidation to form 3-Carboxymefenamic acid (metabolite II) []. This metabolite is significant because it constitutes a considerable portion of the Mefenamic acid dose excreted in urine, primarily as glucuronides []. Approximately 21% of the Mefenamic acid dose is excreted as 3-Carboxymefenamic acid glucuronide []. Additionally, up to 20% of the dose is eliminated fecally, mainly as unconjugated 3-Carboxymefenamic acid [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.